molecular formula C12H18N4O B14764972 (S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone

(S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone

Katalognummer: B14764972
Molekulargewicht: 234.30 g/mol
InChI-Schlüssel: LQVWLBAJKLYBII-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with an amino group and a pyrrolidine ring substituted with a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the amino group through a nucleophilic substitution reaction. The pyrrolidine ring can be synthesized separately and then coupled with the pyridine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and solvents can further enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

(S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a pyridine ring with an amino group and a pyrrolidine ring with a dimethylamino group. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Eigenschaften

Molekularformel

C12H18N4O

Molekulargewicht

234.30 g/mol

IUPAC-Name

(5-aminopyridin-2-yl)-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C12H18N4O/c1-15(2)10-5-6-16(8-10)12(17)11-4-3-9(13)7-14-11/h3-4,7,10H,5-6,8,13H2,1-2H3/t10-/m0/s1

InChI-Schlüssel

LQVWLBAJKLYBII-JTQLQIEISA-N

Isomerische SMILES

CN(C)[C@H]1CCN(C1)C(=O)C2=NC=C(C=C2)N

Kanonische SMILES

CN(C)C1CCN(C1)C(=O)C2=NC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.